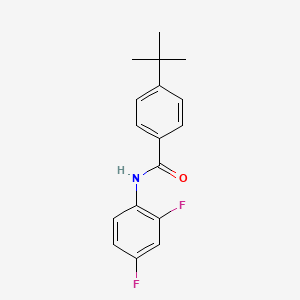

4-tert-butyl-N-(2,4-difluorophenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

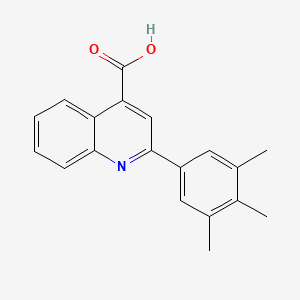

“4-tert-butyl-N-(2,4-difluorophenyl)benzamide” is a chemical compound that is part of a collection of rare and unique chemicals . It is synthesized from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .

Synthesis Analysis

The compound was synthesized in high yield (1.09 g; 87%) using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline . This process is a common method for the synthesis of benzamides .Molecular Structure Analysis

The molecular structure of “4-tert-butyl-N-(2,4-difluorophenyl)benzamide” was determined using single-crystal X-ray diffraction methods . Both aromatic rings are effectively coplanar with an interplanar angle of 0.7 (2)°. The central amide group plane is oriented by 23.04 (18)° and 23.69 (17)° from both aromatic rings, forming an intramolecular contact with an ortho-F12 atom with H1⋯F12 = 2.12 (4) Å .Chemical Reactions Analysis

While specific chemical reactions involving “4-tert-butyl-N-(2,4-difluorophenyl)benzamide” are not mentioned in the search results, it’s worth noting that similar compounds have been shown to promote nucleophilic deoxofluorination reactions .Aplicaciones Científicas De Investigación

Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been widely used in industrial and commercial products to prevent oxidative reactions and extend product shelf life. Recent studies have focused on their environmental occurrence, human exposure, and toxicity, revealing their detection in various environmental matrices and human tissues. Toxicity studies suggest potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity of some SPAs and their transformation products, prompting future research directions towards novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).

Chiral Auxiliary in Organic Synthesis

Chiral sulfinamides, especially enantiopure tert-butanesulfinamide, have been recognized as excellent chiral auxiliaries in the stereoselective synthesis of amines and N-heterocycles. These methodologies offer general access to structurally diverse compounds, underpinning the therapeutic and natural product synthesis applications of such chiral auxiliaries (Philip et al., 2020).

Environmental Pollutant Aspects

Research on environmental pollutants such as 4-tert-Octylphenol, a degradation product of non-ionic surfactants and raw material for several industrial applications, indicates its presence across various environmental compartments. Studies focus on its biodegradability, potential for endocrine interference, and the need for novel removal techniques from environmental waters (Olaniyan et al., 2020).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs) have gained importance in supramolecular chemistry due to their simple structure, accessibility, and detailed understanding of their self-assembly behavior. This versatility enables applications ranging from nanotechnology and polymer processing to biomedical applications, showcasing the broad research interest in the structural motifs provided by these compounds (Cantekin, de Greef, & Palmans, 2012).

Propiedades

IUPAC Name |

4-tert-butyl-N-(2,4-difluorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO/c1-17(2,3)12-6-4-11(5-7-12)16(21)20-15-9-8-13(18)10-14(15)19/h4-10H,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIUSBPIMKVLQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-(2,4-difluorophenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5566257.png)

![3-[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)azetidin-3-yl]pyridine](/img/structure/B5566260.png)

![N-isopropyl-3-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5566261.png)

![3-{4-[4-(3-hydroxy-3-methylbutyl)benzyl]-1-piperazinyl}phenol](/img/structure/B5566269.png)

![1-[(5-chloro-2-thienyl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5566274.png)

![7-(2-furyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5566284.png)

![1-{2-[(phenylsulfonyl)methyl]benzyl}-3-azepanamine dihydrochloride](/img/structure/B5566344.png)